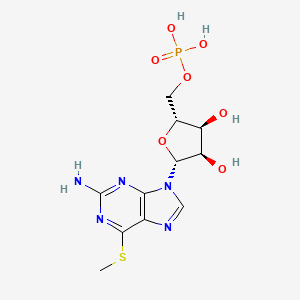

6-Methylthioguanosine monophosphate

Description

Structure

3D Structure

Properties

CAS No. |

34020-33-2 |

|---|---|

Molecular Formula |

C11H16N5O7PS |

Molecular Weight |

393.32 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7PS/c1-25-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

QJRQZGPABIMRAZ-KQYNXXCUSA-N |

SMILES |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Isomeric SMILES |

CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Contextualization Within Purine Antimetabolite Research Paradigms

6-Thioguanosine (B559654) monophosphate (6-TGMP) is a central molecule in the field of purine (B94841) antimetabolite research. These compounds are structurally similar to naturally occurring purines, the essential building blocks of DNA and RNA. By mimicking these natural compounds, purine antimetabolites can interfere with the synthesis and function of nucleic acids, making them potent agents against rapidly dividing cells, such as cancer cells. smolecule.com

Thiopurines, including 6-mercaptopurine (B1684380) (6-MP), azathioprine (B366305) (AZA), and 6-thioguanine (B1684491) (6-TG), are prodrugs that must be converted intracellularly into their active forms to exert their effects. nih.govnih.gov A key step in this activation process is the conversion to thioguanine nucleotides (TGNs), with 6-TGMP being a primary and crucial intermediate. nih.govwikipedia.orgpharmgkb.org The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a pivotal role in converting 6-TG directly to 6-TGMP. nih.govwikipedia.orgacs.org

The cytotoxicity of thiopurines is largely attributed to the incorporation of these fraudulent nucleotides into DNA and RNA. nih.govoncohemakey.com The incorporation of thioguanine nucleotides into DNA, for instance, can lead to DNA damage, replication arrest, and ultimately, programmed cell death (apoptosis). nih.govnih.gov This mechanism of action underscores the importance of 6-TGMP as the precursor to the di- and triphosphate forms that are direct substrates for nucleic acid polymerases.

Historical Trajectory of Biochemical and Cellular Investigations Involving 6 Thioguanine

The journey of thiopurines from their synthesis to clinical application is a landmark in rational drug design. Developed in the 1950s by Gertrude Elion and George Hitchings, who were later awarded the Nobel Prize for their work, these compounds revolutionized the treatment of various diseases, including childhood leukemia. nih.gov Initial research focused on the ability of these synthetic purine (B94841) analogues to inhibit purine utilization. researchgate.net

Early biochemical investigations elucidated the metabolic pathways of thiopurines. It was discovered that 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are not active in their initial forms but require enzymatic conversion to their respective nucleotide forms to become cytotoxic. nih.govnih.gov A significant milestone was the identification of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) as the key enzyme responsible for the conversion of 6-thioguanine to 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.govwikipedia.org

Cellular investigations further clarified the mechanisms of action. Studies in the 1970s and beyond demonstrated that the primary mode of cytotoxicity for 6-thioguanine is its incorporation into DNA. nih.govnih.gov This was a critical finding that differentiated its mechanism from other antimetabolites. Subsequent research has explored the role of the DNA mismatch repair (MMR) system in recognizing the incorporated thioguanine and triggering cell death, providing insights into mechanisms of drug resistance. nih.govnih.gov The use of thiopurines expanded from cancer therapy to autoimmune disorders like inflammatory bowel disease (IBD) in the 1960s, with pivotal trials in the 1980s solidifying their efficacy. eurekaselect.comnih.gov

Fundamental Role of 6 Thioguanosine Monophosphate As a Central Metabolite in Thiopurine Action

Initial Cellular Activation of 6-Thioguanine to 6-Thioguanosine Monophosphate

The entry of 6-thioguanine into the cellular metabolic machinery marks the beginning of its transformation into therapeutically active forms. This initial activation step is paramount and is catalyzed by a key enzyme in the purine salvage pathway.

Enzymatic Catalysis by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in 6-Thioguanosine Monophosphate Synthesis

The conversion of 6-thioguanine to 6-thioguanosine monophosphate (6-TGMP) is a pivotal reaction catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgnih.govnih.govnih.govnih.gov This enzyme facilitates the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to the 6-thioguanine base, forming 6-TGMP. researchgate.net HGPRT is a central enzyme in the purine salvage pathway, responsible for recycling hypoxanthine (B114508) and guanine (B1146940) back into their respective monophosphate nucleotides. researchgate.netnih.gov The activation of 6-TG via this pathway is essential for its subsequent anabolic conversions and ultimate incorporation into nucleic acids. nih.govnih.gov The efficiency of this initial step can significantly influence the intracellular concentration of active thioguanine nucleotides.

Downstream Phosphorylation and Derivatization of 6-Thioguanosine Monophosphate

Following its formation, 6-TGMP serves as a substrate for a series of phosphorylation events, leading to the generation of di- and triphosphate nucleotide analogues. These downstream conversions are crucial for the ultimate cytotoxic effects of 6-thioguanine.

Conversion to 6-Thioguanosine Diphosphate

Once formed, 6-thioguanosine monophosphate (6-TGMP) is further phosphorylated to 6-thioguanosine diphosphate (6-TGDP). wikipedia.orgnih.gov This conversion is a critical step in the anabolic pathway of 6-thioguanine. The accumulation of 6-TGMP can inhibit the synthesis of guanine nucleotides, and its subsequent phosphorylation to 6-TGDP continues the metabolic cascade. wikipedia.org

Conversion to 6-Thioguanosine Triphosphate

Following the formation of 6-TGDP, a subsequent phosphorylation step yields 6-thioguanosine triphosphate (6-TGTP). wikipedia.orgnih.gov This conversion is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.gov Specifically, NDPK isoforms A and B have been identified as catalysts for the formation of 6-TGTP. nih.gov 6-TGTP is one of the primary active metabolites of 6-thioguanine and can be incorporated into RNA. nih.govacs.org

Formation of Deoxyribonucleotide Analogues: 6-Thiodeoxyguanosine Diphosphate and Triphosphate Synthesis

In addition to the ribonucleotide pathway, 6-thioguanine metabolites can be converted into their deoxyribonucleotide counterparts. The enzyme ribonucleotide reductase acts on thioguanosine diphosphate (TGDP) to form 6-thiodeoxyguanosine diphosphate (6-Thio-dGDP). wikipedia.org Subsequently, 6-Thio-dGDP is phosphorylated to produce 6-thiodeoxyguanosine triphosphate (6-Thio-dGTP). wikipedia.orgnih.gov This deoxy analogue is a substrate for DNA polymerases and can be incorporated into DNA, which is a significant mechanism of its cytotoxic action. nih.govnih.gov

Divergent Metabolic Fates and Competing Pathways of 6-Thioguanine Metabolites

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Thioguanine, PRPP | 6-Thioguanosine Monophosphate (6-TGMP) | Activation |

| Kinases | 6-Thioguanosine Monophosphate (6-TGMP) | 6-Thioguanosine Diphosphate (6-TGDP) | Anabolism |

| Nucleoside Diphosphate Kinase (NDPK) | 6-Thioguanosine Diphosphate (6-TGDP) | 6-Thioguanosine Triphosphate (6-TGTP) | Anabolism |

| Ribonucleotide Reductase | 6-Thioguanosine Diphosphate (6-TGDP) | 6-Thiodeoxyguanosine Diphosphate (6-Thio-dGDP) | Deoxyribonucleotide Synthesis |

| Kinases | 6-Thiodeoxyguanosine Diphosphate (6-Thio-dGDP) | 6-Thiodeoxyguanosine Triphosphate (6-Thio-dGTP) | Deoxyribonucleotide Synthesis |

| Thiopurine S-Methyltransferase (TPMT) | 6-Thioguanine | 6-Methylthioguanine (B125323) (6-MTG) | Inactivation/Catabolism |

| Guanine Deaminase | 6-Thioguanine | 6-Thioxanthine (B131520) | Inactivation/Catabolism |

| Xanthine (B1682287) Oxidase | 6-Thioxanthine | Thiouric Acid | Inactivation/Catabolism |

Pathways Leading to Inactive Metabolites of 6-Thioguanine

The metabolism of 6-thioguanine (6-TG) involves several pathways, some of which lead to the formation of inactive metabolites, thereby reducing its cytotoxic potential. These catabolic pathways compete with the anabolic routes that produce the active 6-thioguanine nucleotides (TGNs).

One major inactivation pathway involves the enzyme thiopurine S-methyltransferase (TPMT) . TPMT catalyzes the S-methylation of 6-thioguanine to form 6-methylthioguanine (6-MTG). nih.govashpublications.org This methylation step is crucial as it prevents 6-thioguanine from being converted into its active cytotoxic metabolites. wikipedia.orgwikipedia.org Genetic variations in the TPMT gene can lead to decreased or absent enzyme activity, resulting in higher levels of active TGNs and an increased risk of toxicity. wikipedia.orgmedlineplus.gov

Another significant catabolic route is the conversion of 6-thioguanine to 6-thiouric acid (6-TUA) . nih.govnih.gov This process can occur via two main steps. First, 6-thioguanine can be deaminated by guanine deaminase to form 6-thioxanthine. wikipedia.org Subsequently, xanthine oxidase (XO) oxidizes 6-thioxanthine to 6-thiouric acid. nih.govwikipedia.org 6-thiouric acid is considered an inactive metabolite. clinlabint.com It's important to note that the breakdown of 6-thioguanine to 6-thiouric acid is also a significant metabolic pathway during its absorption in the small intestine. nih.gov

The key enzymes and the resulting inactive metabolites in these pathways are summarized in the table below.

| Enzyme | Substrate | Inactive Metabolite |

| Thiopurine S-methyltransferase (TPMT) | 6-Thioguanine | 6-Methylthioguanine (6-MTG) |

| Guanine Deaminase | 6-Thioguanine | 6-Thioxanthine |

| Xanthine Oxidase (XO) | 6-Thioxanthine | 6-Thiouric Acid (6-TUA) |

Comparative Metabolic Routes with Related Thiopurine Analogues (e.g., 6-Mercaptopurine)

The metabolic pathways of 6-thioguanine and its analogue, 6-mercaptopurine (6-MP), share several enzymatic steps but also exhibit key differences that influence their activation and inactivation. Both are prodrugs that require intracellular conversion to their respective active nucleotide forms.

Anabolic Pathways:

6-Thioguanine (6-TG): The activation of 6-TG is a relatively direct process. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) directly converts 6-TG to 6-thioguanosine monophosphate (6-TGMP) . wikipedia.orgnih.govsmpdb.ca This is a single-step conversion to the initial active nucleotide.

6-Mercaptopurine (6-MP): The activation of 6-MP is a multi-step process. First, HGPRT converts 6-MP to 6-thioinosine monophosphate (TIMP). ashpublications.orgwikipedia.org TIMP is then converted in two subsequent steps to 6-thioguanosine monophosphate (6-TGMP). ashpublications.orgpharmgkb.org This involves the enzymes inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS). nih.gov

Catabolic Pathways:

Both 6-TG and 6-MP are subject to inactivation by methylation and oxidation.

Methylation: Thiopurine S-methyltransferase (TPMT) methylates both 6-TG and 6-MP. TPMT converts 6-TG to 6-methylthioguanine (6-MTG) and 6-MP to 6-methylmercaptopurine (B131649) (6-MMP). nih.govashpublications.orgwikipedia.org These methylated products are considered inactive. wikipedia.orgclinlabint.com TPMT also acts on the nucleotide metabolites, converting TIMP to methyl-thioinosine monophosphate (meTIMP). wikipedia.org

Oxidation: Xanthine oxidase (XO) is a key enzyme in the catabolism of both thiopurines, converting them to 6-thiouric acid. nih.govnih.govnih.gov For 6-MP, this oxidation to 6-thiouric acid is a major pathway of inactivation. nih.govresearchgate.net Similarly, 6-TG is also metabolized to 6-thiouric acid. nih.gov

The following table provides a comparative overview of the key metabolic enzymes and resulting metabolites for 6-thioguanine and 6-mercaptopurine.

| Metabolic Process | Enzyme(s) | 6-Thioguanine (6-TG) Pathway | 6-Mercaptopurine (6-MP) Pathway |

| Activation to Mononucleotide | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | 6-TG → 6-Thioguanosine monophosphate (6-TGMP) | 6-MP → 6-Thioinosine monophosphate (TIMP) |

| Further Anabolism | Inosine monophosphate dehydrogenase (IMPDH), Guanosine monophosphate synthetase (GMPS) | - | TIMP → Thioxanthosine monophosphate (TXMP) → 6-TGMP |

| Methylation (Inactivation) | Thiopurine S-methyltransferase (TPMT) | 6-TG → 6-Methylthioguanine (6-MTG) | 6-MP → 6-Methylmercaptopurine (6-MMP) |

| Oxidation (Inactivation) | Guanine Deaminase, Xanthine Oxidase (XO) | 6-TG → 6-Thioxanthine → 6-Thiouric Acid (6-TUA) | 6-MP → 6-Thioxanthine → 6-Thiouric Acid (6-TUA) |

Due to the more direct conversion of 6-TG to its active form, it bypasses some of the metabolic steps required for 6-MP activation. nih.gov This difference in metabolic activation can have implications for their pharmacological activity.

Nucleic Acid Integration and Its Functional Consequences

The primary mechanism of action for 6-thioguanine (6-TG) and its derivatives involves their anabolic conversion to nucleotide analogs that are subsequently incorporated into cellular nucleic acids. This integration is a critical initiating step that triggers a variety of downstream cellular responses, ultimately leading to cytotoxicity. The incorporation into both RNA and DNA leads to distinct yet overlapping functional consequences that disrupt cellular homeostasis.

Following cellular uptake, 6-thioguanine is converted to 6-thioguanosine monophosphate (6-TGMP), which is then further phosphorylated to 6-thioguanosine triphosphate (TGTP). wikipedia.org TGTP serves as a substrate for RNA polymerases and is incorporated into various RNA species. bohrium.comresearchgate.net Studies have shown that messenger RNA (mRNA) is a significant site of this incorporation. researchgate.net

| RNA Species | Observed Consequence of 6-Thioguanosine Incorporation | Associated Research Finding |

|---|---|---|

| mRNA | Most abundant incorporation among RNA species. | Demonstrated in acute lymphoblastic leukemia cells. researchgate.net |

| BLCAP mRNA | Increased adenosine-to-inosine (A-to-I) editing. | Mediated by upregulation of the ADAR2 enzyme. bohrium.comresearchgate.net |

| General Transcripts | Used as a tool for photo-crosslinking studies to map RNA-protein binding sites. | Enabled by the photo-activatable nature of 6-thioguanosine. rsc.org |

A crucial pathway for the cytotoxicity of 6-thioguanine involves its incorporation into DNA. The ribonucleotide reductase enzyme converts thioguanosine diphosphate (TGDP) to its deoxyribosyl analog, which is then phosphorylated to form 6-thiodeoxyguanosine triphosphate (dTGTP). wikipedia.org DNA polymerases, including DNA polymerase alpha from calf thymus, can efficiently utilize dTGTP as a substrate, incorporating it into the DNA strand in place of deoxyguanosine triphosphate (dGTP) during replication. wikipedia.orgnih.gov This incorporation occurs readily in reactions catalyzed by both mammalian and bacterial DNA polymerases. nih.gov The resulting 6-thioguanine-containing DNA becomes a substrate for subsequent damaging events that are central to the compound's mechanism of action. nih.govcapes.gov.br

The incorporation of 6-thioguanine into DNA is a primary trigger for the formation of DNA single-strand breaks (SSBs). nih.gov These breaks are not typically a direct result of the incorporated base itself but are generated by the cellular machinery that recognizes the altered DNA. Specifically, the DNA mismatch repair (MMR) system plays a pivotal role in this process. aacrjournals.orgnih.gov Following the methylation of incorporated 6-thioguanine to S6-methylthioguanine (S6-meTG), mismatches such as S6-meTG:T are formed during the next round of DNA replication. aacrjournals.org The MMR system recognizes these mismatches and attempts to repair them. However, because the S6-meTG is on the parental strand and is not removed, the MMR system engages in repeated, futile cycles of excision and repair on the daughter strand. aacrjournals.org This "futile repair cycle" results in the generation of persistent SSBs, which are more frequent and longer-lasting in MMR-proficient cells compared to MMR-deficient cells. aacrjournals.orgnih.gov The accumulation of these SSBs can signal for a G2-M cell cycle arrest, contributing to the cytotoxic outcome. aacrjournals.orgnih.gov

Once 6-thioguanine is incorporated into the DNA backbone, it can be chemically modified in situ to form a DNA adduct. nih.gov A key modification is the methylation of the sulfur atom at the 6th position by endogenous S-adenosylmethionine, which results in the formation of S6-methylthioguanine (S6-meTG). aacrjournals.orgnih.gov This adduct is a critical lesion that significantly contributes to the genotoxicity of 6-thioguanine. nih.gov Unlike the natural base guanine, S6-meTG can mispair with thymine during DNA replication. aacrjournals.org This S6-meTG:T mispair is a substrate for the DNA mismatch repair (MMR) system. aacrjournals.org The recognition of these adduct-induced mismatches by the MMR machinery is a crucial step that initiates downstream cytotoxic processes, including the formation of single-strand breaks. aacrjournals.orgnih.gov The formation of S6-meTG adducts is highly mutagenic, leading to a high frequency of G→A transitions in both E. coli and mammalian cells. nih.govnih.gov

The presence of 6-thioguanine and its metabolites in the DNA template significantly interferes with the fidelity and processivity of DNA replication. nih.govnih.gov DNA containing 6-thioguanine (S6G-DNA) serves as a poor template for DNA polymerases, including human DNA polymerases alpha, gamma, and delta, leading to a considerable slowing of the polymerization process. nih.gov This suggests that the replication fork progression is hindered when it encounters a 6-thioguanine residue.

| Enzyme/Process | Effect of 6-Thioguanine Incorporation | Reference |

|---|---|---|

| DNA Polymerases (alpha, gamma, delta) | Slowed polymerization when using S6G-DNA as a template. | nih.gov |

| DNA Ligase I | Severely inhibited when attempting to ligate a strand with a 3'-terminal 6-thioguanine. | nih.gov |

| Restriction Endonucleases | Poor cleavage of S6G-containing DNA. | nih.gov |

| Overall DNA Synthesis | Reversible block of DNA synthesis. | nih.gov |

The DNA damage induced by the incorporation of 6-thioguanine can lead to significant alterations at the chromosomal level. One of the well-documented consequences is the induction of sister chromatid exchanges (SCEs). oup.com SCEs are the result of recombination events between the two identical sister chromatids of a duplicated chromosome and are often used as an indicator of genotoxic stress. Studies in Chinese hamster ovary (CHO) cells and 9L cells have shown a dose-dependent increase in the frequency of SCEs following treatment with 6-thioguanine. oup.comnih.gov

In addition to SCEs, 6-thioguanine exposure can lead to various other structural and numerical chromosome abnormalities. nih.govnih.gov These can include aneuploidy and chromosomal aberrations such as translocations and insertions, particularly involving the X chromosome where the HPRT gene, crucial for 6-thioguanine metabolism, is located. nih.gov These large-scale genomic rearrangements are likely a consequence of the cell's attempt to repair the DNA lesions and stalled replication forks caused by 6-thioguanine, leading to errors in DNA repair and recombination.

Incorporation of 6-Thiodeoxyguanosine Triphosphate into Deoxyribonucleic Acid (DNA)

Protein-Mediated Regulatory Modulations

A significant aspect of the mechanism of action of thiopurine metabolites involves their direct interaction with and modulation of key regulatory proteins, particularly small GTP-binding proteins that govern a multitude of cellular processes.

A primary molecular target of thiopurine therapy, especially in T lymphocytes, is the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. nih.govresearchgate.net Following intracellular conversion, 6-thioguanine is metabolized into 6-thioguanosine triphosphate (6-TGTP), which constitutes a major portion (around 80%) of the total 6-TGN pool. nih.gov This metabolite acts as a GTP analogue and can bind directly to the nucleotide-binding pocket of Rac1. nih.govcaymanchem.com

This interaction leads to the inactivation of Rac1. nih.gov The key difference between the natural ligand, guanosine triphosphate (GTP), and 6-TGTP is the substitution of an oxygen atom with a sulfur atom at the C-6 position of the purine ring. nih.gov This seemingly minor change is critical for the inhibitory effect. It has been proposed that the thiol group on 6-TGTP forms a disulfide bond with a redox-sensitive cysteine residue (Cys18) located within the nucleotide-binding site of Rac1, effectively locking the protein in an inactive state. nih.gov While 6-TGTP can bind to other GTPases like Cdc42 and RhoA, it selectively inhibits the activation of Rac1 and Rac2 in T cells. caymanchem.com

| Metabolite | Target Protein | Nature of Interaction | Key Consequence |

|---|---|---|---|

| 6-Thioguanosine Triphosphate (6-TGTP) | Rac1 (small GTPase) | Binds to the nucleotide-binding pocket, acting as a GTP analogue. nih.gov May form a disulfide adduct with Cys18. nih.gov | Inactivation of Rac1. nih.gov |

| 6-Thioguanosine Triphosphate (6-TGTP) | Rac2, Cdc42, RhoA | Binds to various GTPases but selectively inhibits Rac1 and Rac2 activation. caymanchem.com | Selective immunosuppressive effects in T-cells. caymanchem.com |

The inactivation of Rac1 by 6-TGTP has profound consequences for downstream signaling pathways that are crucial for T-cell function. Rac1 cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.

In T lymphocytes, the GEF Vav1 is a critical activator of Rac1. nih.gov The binding of 6-TGTP to Rac1 prevents its activation by Vav1. nih.govnih.gov This blockage is a central mechanism for the immunosuppressive effects of thiopurines, as the Rac1 signaling pathway is essential for T-cell activation, proliferation, and survival. nih.govcaymanchem.com By inhibiting Rac1 activation, 6-TGTP ultimately suppresses the function and survival of CD4+ T cells and induces apoptosis. nih.govnih.gov This targeted disruption of the Rac/Vav pathway explains the potent immunosuppressive effects observed at lower doses of thiopurines used in treating inflammatory conditions. researchgate.net

| Pathway | Key Proteins | Effect of 6-TGTP | Cellular Outcome |

|---|---|---|---|

| Rac/Vav Signaling | Rac1, Vav1 (GEF) | 6-TGTP-bound Rac1 cannot be activated by Vav1. nih.gov | Inhibition of T-cell activation and proliferation; induction of apoptosis. nih.govresearchgate.netnih.gov |

Purine Biosynthesis Perturbation and Indirect Metabolic Effects

In addition to direct protein modulation, thiopurine metabolites significantly disrupt the synthesis and balance of endogenous purine nucleotides, which are fundamental building blocks for DNA and RNA.

Thiopurine metabolism generates not only 6-TGNs but also methylated metabolites via the enzyme thiopurine S-methyltransferase (TPMT). researchgate.netnih.gov One such metabolite, methylthioinosine monophosphate (meTIMP), is a potent inhibitor of the de novo pathway of purine synthesis. researchgate.net Specifically, meTIMP inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the first committed step in purine biosynthesis. ashpublications.org

This inhibition leads to a reduction in the intracellular pools of naturally occurring purine nucleotides, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). nih.govresearchgate.net This antimetabolic effect contributes significantly to the antiproliferative and cytotoxic properties of thiopurines, particularly at the higher doses used in cancer chemotherapy. nih.govresearchgate.net

The inhibition of de novo purine synthesis creates a state of purine deprivation within the cell. ashpublications.org This disruption of nucleotide pool homeostasis has two major consequences. First, the lack of endogenous purines curtails DNA and RNA synthesis, thereby inhibiting cell proliferation. ashpublications.org Second, the reduced levels of endogenous guanine nucleotides may lead to less competition for the incorporation of thioguanine analogues into DNA and RNA. nih.gov The incorporation of 6-thioguanine into DNA (as deoxythioguanosine triphosphate) and RNA (as 6-TGTP) disrupts the integrity and function of these nucleic acids, leading to strand breaks and faulty gene transcription, which ultimately triggers cell death. nih.govnih.gov Therefore, the perturbation of nucleotide pools by methylated metabolites can synergize with the cytotoxic effects of 6-TGNs.

Enzymatic Regulation and Interplay in 6 Thioguanosine Monophosphate Metabolism

Enzymes Governing 6-Thioguanine (B1684491) Activation and Phosphorylation

The activation of 6-TG is a critical step in its cytotoxic mechanism of action. This process is primarily initiated by the conversion of 6-TG to 6-TGMP, which is then further phosphorylated to its active triphosphate form.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a pivotal enzyme in the purine (B94841) salvage pathway that catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides. wikipedia.org In the context of thiopurine metabolism, HGPRT is the key enzyme responsible for the initial activation of 6-thioguanine to 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.govnih.govnih.govclinpgx.org This reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the 6-TG molecule. wikipedia.orgclinpgx.org

The activity of HGPRT can be a determining factor in the efficacy of 6-TG therapy. nih.gov Resistance to thiopurines can arise from decreased or deficient HGPRT levels, which would lead to reduced formation of the active 6-TGMP. nih.govnih.gov Studies have shown that mutations in the HPRT1 gene, which encodes for HGPRT, can lead to decreased enzyme activity and subsequent resistance to 6-TG. nih.govoup.com The regulation of HGPRT activity is also influenced by the intracellular availability of its substrate, PRPP. nih.gov The enzyme typically functions at a fraction of its maximum capacity, and its activity can be significantly increased by higher intracellular PRPP levels. nih.gov

Following its formation by HGPRT, 6-TGMP undergoes sequential phosphorylation to 6-thioguanosine diphosphate (B83284) (TGDP) and subsequently to the active cytotoxic metabolite, 6-thioguanosine triphosphate (TGTP). nih.govclinpgx.org This phosphorylation cascade is catalyzed by monophosphate kinases and diphosphate kinases, respectively. researchgate.net

Specifically, guanylate kinase is responsible for the conversion of 6-TGMP to 6-TGDP. Subsequently, nucleoside diphosphate kinases (NDPKs), such as NME1 and NME2, catalyze the final phosphorylation step from 6-TGDP to 6-TGTP. clinpgx.orgnih.gov The efficiency of these kinases in converting 6-TGMP to its di- and tri-phosphate forms is crucial for the ultimate cytotoxic effect of 6-TG, which is primarily mediated by the incorporation of 6-TGTP into DNA and RNA. nih.govnih.govclinpgx.org

| Enzyme Category | Specific Enzyme(s) | Substrate | Product | Role in 6-TG Metabolism |

| Phosphoribosyltransferase | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Thioguanine (6-TG) | 6-Thioguanosine monophosphate (6-TGMP) | Initial activation of 6-TG |

| Monophosphate Kinase | Guanylate Kinase | 6-Thioguanosine monophosphate (6-TGMP) | 6-Thioguanosine diphosphate (6-TGDP) | First phosphorylation step |

| Diphosphokinase | Nucleoside Diphosphate Kinase (NDPK; e.g., NME1, NME2) | 6-Thioguanosine diphosphate (6-TGDP) | 6-Thioguanosine triphosphate (6-TGTP) | Final phosphorylation to the active form |

Enzymes Governing Inactivation and Catabolism of 6-Thioguanosine Monophosphate and Its Derivatives

Thiopurine methyltransferase (TPMT) is a key enzyme in the catabolism of thiopurines. acco.orgstjude.orgtesting.com It catalyzes the S-methylation of 6-thioguanine and its nucleotide metabolites, including 6-TGMP. nih.govclinpgx.org The methylation of 6-TGMP by TPMT results in the formation of methylthioguanosine monophosphate (meTGMP). clinpgx.org This methylation is generally considered a detoxification step, as meTGMP is a less potent cytotoxic agent compared to the thioguanine nucleotides (TGNs). nih.govclinpgx.org

Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, which in turn affects the metabolism and toxicity of thiopurines. acco.org Individuals with low or deficient TPMT activity metabolize thiopurines at a slower rate, leading to the accumulation of cytotoxic TGNs and an increased risk of severe myelosuppression. acco.orgtesting.comnih.gov Conversely, individuals with high TPMT activity may metabolize the drug too quickly, potentially reducing its therapeutic efficacy. researchgate.net

Nudix hydrolase 15 (NUDT15) is another critical enzyme involved in the inactivation of active thiopurine metabolites. aacrjournals.orgresearchgate.net NUDT15 functions by hydrolyzing the active triphosphate forms, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-thio-GTP), back to their less toxic monophosphate forms, 6-thio-dGMP and 6-thio-GMP, respectively. aacrjournals.orgresearchgate.netknmp.nlaruplab.comnih.gov This action of NUDT15 effectively reduces the pool of active metabolites available for incorporation into DNA and RNA, thereby tempering the cytotoxic effects of thiopurines. aacrjournals.orgresearchgate.net

Similar to TPMT, genetic variants in the NUDT15 gene are strongly associated with thiopurine-induced toxicity. researchgate.netaruplab.comarupconsult.com Individuals with certain NUDT15 variants, such as the R139C mutation, exhibit reduced enzyme activity or stability, leading to an accumulation of the active triphosphates and a heightened risk of myelosuppression. aacrjournals.orgresearchgate.net

| Enzyme | Substrate(s) | Product(s) | Role in 6-TG Metabolism |

| Thiopurine Methyltransferase (TPMT) | 6-Thioguanine (6-TG), 6-Thioguanosine monophosphate (6-TGMP) | 6-Methylthioguanine (B125323), Methylthioguanosine monophosphate (meTGMP) | Inactivation through methylation |

| Nudix Hydrolase 15 (NUDT15) | 6-Thio-deoxyguanosine triphosphate (6-thio-dGTP), 6-Thioguanosine triphosphate (6-thio-GTP) | 6-Thio-deoxyguanosine monophosphate (6-thio-dGMP), 6-Thioguanosine monophosphate (6-TGMP) | Inactivation through hydrolysis of active triphosphates |

Guanine deaminase, also known as cypin, is an enzyme that catalyzes the deamination of guanine to xanthine (B1682287). nih.gov While its primary role is in the metabolism of endogenous purines, it has also been shown to have some activity towards 6-thioguanine. nih.govias.ac.in However, the catalytic efficiency of guanine deaminase for 6-thioguanine is significantly lower compared to its natural substrate, guanine. nih.govias.ac.in One study noted that the replacement of the oxygen atom at the 6th position of the guanine ring with a sulfur atom is not well-tolerated by the enzyme. ias.ac.in Another study found that while extracts from Sarcoma 180 cells could deaminate guanine, no deamination of thioguanine was observed under the tested conditions. aacrjournals.org Therefore, while guanine deaminase may play a minor role, it is not considered a primary pathway for the catabolism of 6-thioguanine. nih.gov

Xanthine Oxidase Role in Oxidative Degradation

Xanthine oxidase (XO) plays a significant role in the catabolism of thiopurines, diverting them away from the pathways that lead to the formation of active metabolites like 6-thioguanosine monophosphate. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid in the purine degradation pathway. wikipedia.org In the context of thiopurine metabolism, XO is responsible for the oxidative degradation of 6-mercaptopurine (B1684380) (6-MP), a precursor to 6-thioguanosine monophosphate, into the inactive metabolite 6-thiouric acid. nih.govnih.govresearchgate.net This conversion represents a major catabolic route, with some reports suggesting that up to 85% of 6-mercaptopurine is inactivated by xanthine oxidase. nih.gov

The high activity of XO can lead to a significant reduction in the bioavailability of 6-MP for conversion into therapeutically active 6-thioguanine nucleotides (6-TGNs). nih.gov In some individuals, elevated XO activity can result in the inability to form detectable levels of active thiopurine metabolites, despite adherence to standard treatment regimens. nih.gov

The clinical relevance of XO in thiopurine metabolism is underscored by the use of XO inhibitors, such as allopurinol. nih.govnih.gov By inhibiting XO, allopurinol blocks the degradation of 6-MP to 6-thiouric acid, thereby increasing the concentration of 6-MP available for conversion to active metabolites. nih.govnih.gov This strategy has been employed to optimize thiopurine therapy in patients who exhibit a metabolic profile characterized by the overproduction of methylated metabolites at the expense of 6-TGNs. nih.gov

| Enzyme | Substrate | Product | Significance in 6-Thioguanosine Monophosphate Metabolism |

| Xanthine Oxidase (XO) | 6-Mercaptopurine (6-MP) | 6-Thiouric Acid | Catalyzes the primary catabolic pathway of 6-MP, reducing its availability for conversion to active 6-thioguanine nucleotides. nih.govnih.govresearchgate.net |

Contextual Influence of Other Purine Metabolic Enzymes

The metabolic fate of 6-thioguanosine monophosphate is intricately linked to the broader network of purine metabolic enzymes. The activities of these enzymes create a complex interplay of competing pathways that ultimately determine the concentration of active 6-thioguanine nucleotides and other thiopurine metabolites.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) in Thiopurine Metabolism

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine nucleotides. nih.govnih.govwikipedia.org It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanine nucleotides. wikipedia.org In the context of thiopurine metabolism, IMPDH is strategically positioned to influence the formation of 6-thioguanine nucleotides. nih.govnih.gov

After the conversion of 6-mercaptopurine to 6-thioinosine monophosphate (6-TIMP), IMPDH can catalyze the conversion of 6-TIMP to 6-thioxanthosine monophosphate (6-TXMP), a direct precursor to 6-thioguanosine monophosphate. nih.govnih.gov For this reason, IMPDH has been considered a potentially rate-limiting enzyme in the formation of 6-TGNs. nih.govnih.gov

However, the precise role of IMPDH in regulating the balance between different thiopurine metabolites is complex and not fully elucidated. Some studies have shown a negative correlation between IMPDH activity and the levels of methylated thiopurine metabolites, suggesting that higher IMPDH activity may direct the metabolic flux towards the formation of 6-TGNs. nih.govnih.gov Conversely, other research has questioned the view of IMPDH as the sole rate-limiting enzyme, with findings indicating that downregulation of IMPDH activity can unexpectedly lead to an increase in 6-thioguanosine monophosphate concentrations under certain conditions. nih.gov These observations suggest that other factors and enzymes also play a crucial role in determining the ultimate metabolic fate of thiopurines. nih.gov

| Enzyme | Role in Purine Metabolism | Role in Thiopurine Metabolism | Impact on 6-Thioguanosine Monophosphate Levels |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the conversion of IMP to XMP. wikipedia.org | Catalyzes the conversion of 6-TIMP to 6-TXMP. nih.govnih.gov | Considered a key enzyme in the formation of 6-TGNs, though its rate-limiting role is debated. nih.govnih.govnih.gov |

Guanosine (B1672433) Monophosphate Synthetase (GMPS) in Nucleotide Flux

Guanosine monophosphate synthetase (GMPS) is another critical enzyme in the de novo purine biosynthesis pathway, responsible for the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP). wikipedia.orgresearchgate.net This reaction utilizes glutamine as a nitrogen donor and requires ATP. researchgate.net In the metabolic pathway of thiopurines, GMPS is involved in the final step of converting 6-thioxanthosine monophosphate (6-TXMP) to 6-thioguanosine monophosphate (6-TGMP). nih.govnih.govunclaw.com

The activity of GMPS is therefore essential for the formation of the initial 6-thioguanine nucleotide, which can then be further phosphorylated to the di- and triphosphate forms. nih.gov Genetic variations in the GMPS gene that lead to reduced enzyme activity have been associated with altered thiopurine metabolite profiles. nih.gov Specifically, certain nonsynonymous single nucleotide polymorphisms in GMPS have been linked to a preferential production of 6-methylmercaptopurine (B131649) (6-MMP) at the expense of 6-thioguanine nucleotides, resulting in a high 6-MMP:6-TGN ratio. nih.gov This suggests that reduced GMPS activity can create a bottleneck in the conversion of thiopurine intermediates to 6-TGMP, thereby shunting the metabolic pathway towards methylation.

Cellular and Molecular Mechanisms of Resistance to 6 Thioguanosine Monophosphate Mediated Effects

Alterations in Activating Enzyme Expression and Function

The conversion of 6-thioguanine (B1684491) into its therapeutically active nucleotide forms is a critical prerequisite for its cytotoxic activity. A primary mechanism of resistance involves the impairment of this activation pathway.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a pivotal enzyme in the purine (B94841) salvage pathway. It catalyzes the initial and rate-limiting step in the activation of 6-thioguanine, converting it to 6-thioguanosine (B559654) monophosphate (6-TGMP). tandfonline.comthermofisher.com This active metabolite can then be further phosphorylated to di- and tri-phosphate forms (6-TGDP and 6-TGTP), which are subsequently incorporated into DNA and RNA, leading to cytotoxicity. tandfonline.comthermofisher.com

A deficiency or significant reduction in HGPRT activity is a well-established mechanism of resistance to thiopurines. nih.govacs.org Cells lacking functional HGPRT cannot efficiently convert 6-TG into 6-TGMP, preventing the accumulation of active thioguanine nucleotides and thereby rendering the drug ineffective. thermofisher.comoup.com This resistance mechanism has been observed in various cancer cell lines. For instance, studies have shown that breast cancer cell lines with inherently low expression of HGPRT exhibit significant resistance to 6-TG. nih.govacs.org Disruption of the HPRT1 gene, which encodes the HGPRT enzyme, blocks the conversion of 6-TG to its active nucleotide forms and prevents drug-induced cell death. thermofisher.com

The development of prodrugs that deliver 6-TGMP directly into the cell, bypassing the need for HGPRT activation, has been explored as a strategy to overcome this form of resistance. nih.govacs.org

| Mechanism | Enzyme | Function in Thiopurine Pathway | Effect of Deficiency/Reduced Activity | Result |

| Impaired Drug Activation | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Converts 6-thioguanine (6-TG) to 6-thioguanosine monophosphate (6-TGMP). tandfonline.comthermofisher.com | Failure to produce active 6-TGMP. thermofisher.comoup.com | Resistance to 6-thioguanine. nih.govacs.org |

Enhanced Inactivation and Catabolic Pathways

In parallel to the activation pathways, thiopurines are also subject to catabolic pathways that inactivate them. An upregulation of these inactivating enzymes can shift the metabolic balance away from the production of active TGNs, leading to drug resistance.

Genetic polymorphisms in the TPMT gene can lead to varying levels of enzyme activity among individuals. While low or deficient TPMT activity is a major risk factor for severe toxicity due to the accumulation of TGNs, high TPMT activity can be associated with resistance. oup.com Studies have observed a significant negative correlation between TPMT activity and the steady-state concentrations of 6-thioguanine nucleotides in red blood cells, indicating that higher TPMT activity leads to lower levels of the active drug metabolites. nih.gov However, some research suggests that high TPMT activity alone may not be the sole reason for the preferential production of methylated metabolites in all resistant patients, pointing to the involvement of other metabolic factors. nih.gov

Nudix Hydrolase 15 (NUDT15) has been identified as a crucial negative regulator of thiopurine activity. frontiersin.orgashpublications.org This enzyme functions by dephosphorylating the active thiopurine metabolites. Specifically, NUDT15 converts the cytotoxic 6-thioguanosine triphosphate (6-TGTP) and deoxy-6-thioguanosine triphosphate (dGTP) back to their monophosphate forms (6-TGMP). nih.govnih.gov This action prevents the incorporation of the active metabolites into DNA, thus mitigating the drug's cytotoxic effects. ashpublications.orgnih.gov

Similar to TPMT, the NUDT15 gene is highly polymorphic, and certain variants lead to a loss of enzyme function. Individuals with these loss-of-function variants are unable to effectively inactivate thiopurine triphosphates, leading to their accumulation and a high risk of toxicity. mdpi.comfrontiersin.orgnih.gov Conversely, normal or elevated NUDT15 activity plays a protective role by actively reducing the levels of cytotoxic 6-TGTP. Therefore, an increase in NUDT15 expression or function represents a potential mechanism of drug resistance by enhancing the inactivation of the ultimate active metabolites.

| Enzyme | Function in Thiopurine Pathway | Effect of Increased/Elevated Activity | Result |

| Thiopurine Methyltransferase (TPMT) | Inactivates thiopurines via S-methylation. mdpi.comfrontiersin.org | Preferential shunting of thiopurines to inactive methylated metabolites. nih.gov | Reduced formation of active 6-thioguanine nucleotides (TGNs), leading to resistance. nih.gov |

| Nudix Hydrolase 15 (NUDT15) | Dephosphorylates active 6-thioguanosine triphosphate (6-TGTP) to its monophosphate form. ashpublications.orgnih.govnih.gov | Enhanced inactivation of the most cytotoxic thiopurine metabolite. | Prevention of 6-TGTP incorporation into DNA, leading to resistance. |

DNA Repair and Tolerance Mechanisms Affecting 6-Thioguanine Lesions

Even when 6-thioguanine is successfully activated and incorporated into DNA, its ultimate cytotoxicity depends on how the cell responds to these DNA lesions. The DNA Mismatch Repair (MMR) system is central to this process, and its impairment is a key mechanism of resistance.

The incorporation of 6-thioguanine into DNA (DNA-TG) is the initiating step for its cytotoxic effect, which is mediated by the DNA Mismatch Repair (MMR) system. nih.govoup.com After a round of DNA replication, the incorporated 6-TG can be methylated to form S6-methylthioguanine (6-meTG). This lesion is then mispaired with thymine during the next replication cycle. The MMR system, particularly the MutSα (MSH2/MSH6) complex, recognizes these 6-meTG:T mismatches. aacrjournals.org

In MMR-proficient cells, this recognition triggers a "futile repair cycle." The MMR machinery attempts to excise the incorrect base on the newly synthesized strand opposite the 6-meTG lesion. However, because the 6-meTG template lesion itself is not removed, the process repeats, leading to persistent single-strand breaks in the DNA. aacrjournals.orgresearchgate.net This sustained DNA damage signaling activates downstream pathways, such as the ATR-Chk1 pathway, resulting in a prolonged G2/M cell cycle arrest and, ultimately, apoptosis. aacrjournals.orgresearchgate.netnih.gov

In contrast, cells with a deficient MMR pathway (MMR-deficient) fail to recognize the 6-TG-induced mismatches. oup.comnih.gov Without this recognition, the futile repair cycle is not initiated, DNA breaks are not generated, and the G2/M arrest and subsequent apoptosis are averted. aacrjournals.org These cells are therefore able to tolerate the presence of 6-thioguanine in their DNA and continue to proliferate, conferring a state of resistance. oup.comnih.gov This resistance in MMR-deficient cells has been shown to correlate with a substantial increase in the frequency of induced mutations, as the DNA lesions go unrepaired. oup.comnih.gov

| Cellular System | Role in 6-TG Cytotoxicity | Effect of Impairment | Result |

| DNA Mismatch Repair (MMR) Pathway | Recognizes 6-TG:T mismatches in DNA, initiating a futile repair cycle that leads to cell cycle arrest and apoptosis. oup.comaacrjournals.orgnih.gov | Failure to recognize 6-TG lesions in DNA. oup.comnih.gov | Tolerance of DNA-TG, avoidance of apoptosis, and cellular resistance. oup.comnih.gov |

Alternative Cellular Metabolic Adaptations Influencing Sensitivity

Beyond direct DNA repair mechanisms, cellular metabolic pathways can be altered to reduce the sensitivity to 6-TGMP. These adaptations can affect the activation of the prodrug 6-TG or compensate for the metabolic inhibition caused by its active metabolites.

Methylthioadenine phosphorylase (MTAP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 5'-deoxy-5'-methylthioadenine (MTA) into adenine and 5-methylthioribose-1-phosphate. wikipedia.orgnih.gov The gene encoding MTAP is located on chromosome 9p21, in close proximity to the CDKN2A tumor suppressor gene, and is frequently co-deleted in a wide range of human cancers. clinpgx.orgnih.govnih.gov

The loss of MTAP function renders cancer cells unable to salvage adenine from endogenous MTA. Consequently, these cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary purine nucleotides for DNA and RNA synthesis. nih.govnih.gov This metabolic shift creates a specific vulnerability that can be exploited by thiopurine drugs.

The influence of MTAP status on the sensitivity to 6-thioguanine has been investigated in various cancer cell lines, with the results indicating that MTAP deficiency often leads to increased sensitivity.

| Cell Line Model | MTAP Status | Sensitivity to 6-Thioguanine (6-TG) | Reference |

| Jurkat (T-cell ALL) | Deficient (-) vs. Proficient (+) | Equally sensitive | nih.gov |

| A549 (Lung Cancer) | Deficient (-) vs. Proficient (+) | MTAP-deficient cells were significantly more sensitive | nih.govnih.gov |

| CCRF-CEM (T-cell ALL Xenograft) | Deficient (-) | Very sensitive | researchgate.netnih.gov |

| Molt4 (T-cell ALL Xenograft) | Proficient (+) | Highly resistant | researchgate.netnih.gov |

While the effect can be cell-type dependent, as seen with the Jurkat cell line, multiple studies have demonstrated that MTAP-deficient cells are more susceptible to 6-TG. researchgate.netnih.govnih.gov For instance, MTAP-deficient A549 lung cancer cells were considerably more sensitive to 6-TG than their MTAP-proficient counterparts. nih.govnih.gov Similarly, in vivo studies using mouse xenografts showed that MTAP-deficient T-cell acute lymphoblastic leukemia (ALL) cells were highly sensitive to 6-TG, whereas MTAP-proficient ALL cells were resistant. researchgate.netnih.gov

The heightened sensitivity of MTAP-deficient tumors to thiopurines has led to the proposal of a novel therapeutic strategy. This approach involves the co-administration of MTA with high doses of 6-TG. The rationale is that MTA would be metabolized by MTAP in normal, non-cancerous tissues, providing them with a source of purines and thus protecting them from the toxic effects of 6-TG. In contrast, the MTAP-deficient cancer cells would be unable to utilize the MTA and would remain susceptible to the full cytotoxic impact of the high-dose 6-TG. nih.govoup.comuniprot.org

The activation of 6-thioguanine to its therapeutically active form, 6-thioguanosine monophosphate (6-TGMP), is a critical step that is entirely dependent on the purine salvage pathway. The key enzyme in this conversion is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.gov HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 6-TG, forming 6-TGMP. wikipedia.orgrcsb.org

A primary and well-established mechanism of acquired resistance to 6-TG is the loss or significant reduction of HGPRT activity. nih.gov Cells that are deficient in HGPRT are unable to perform the initial activation step, preventing the formation of cytotoxic thioguanine nucleotides. As a result, 6-TG cannot be incorporated into DNA or RNA, and its other cytotoxic effects are nullified.

Studies in acute lymphoblastic leukemia (ALL) have demonstrated that loss-of-function mutations in the HPRT1 gene are associated with thiopurine resistance. nih.gov In resistant cell lines, a frameshift mutation in HPRT1 was identified, which led to a dramatic decrease in the cell's ability to convert purine analogs into their active nucleotide forms. Re-expression of the wild-type HPRT1 gene in these resistant cells was able to reverse the drug resistance, confirming the central role of HGPRT in thiopurine sensitivity. nih.gov

Interestingly, while a complete loss of HGPRT function confers high-level resistance, the clinical correlation between partial HGPRT deficiency and thiopurine resistance can be more complex. In a study of children with ALL, it was found that while low HGPRT activity was associated with a poorer prognosis, there was no direct correlation between the level of HGPRT activity and the degree of in vitro resistance to 6-TG. nih.gov This suggests that while HGPRT is essential for 6-TG activation, other compensatory mechanisms or resistance pathways can also influence the ultimate cellular response to the drug.

Research on 6 Thioguanosine Monophosphate Analogues and Prodrug Strategies

Rationale for 6-Thioguanosine (B559654) Monophosphate Prodrug Development

The development of 6-thioguanosine monophosphate (6-TGMP) prodrugs is driven by two primary objectives: to circumvent common resistance pathways and to improve the delivery of the active therapeutic agent into target cells.

Bypassing HGPRT-Mediated Resistance Mechanisms

Standard thiopurine drugs like 6-thioguanine (B1684491) (6-TG) are actually prodrugs themselves, requiring conversion into their active nucleotide forms by cellular enzymes. nih.gov The critical step in this activation is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govacs.org A significant number of patients and resistant cancer cell lines exhibit diminished or absent HGPRT activity, rendering the drugs ineffective as they cannot be converted to their cytotoxic form. nih.govnih.gov By designing prodrugs of 6-TGMP, the already activated nucleotide, this dependency on HGPRT is completely bypassed. acs.org This strategy allows the therapeutic agent to be effective even in cells that have developed resistance to conventional thiopurines due to deficient HGPRT expression. nih.govnih.gov

Synthetic Methodologies for 6-Thioguanosine Monophosphate Prodrugs

The creation of effective 6-TGMP prodrugs involves sophisticated chemical synthesis to attach biolabile, or easily cleaved, protective groups to the phosphate (B84403) moiety of the nucleotide. Researchers have successfully developed various synthetic routes for different prodrug patterns. nih.govresearchgate.net

One common approach begins with a protected form of guanosine (B1672433). acs.org The 6-oxo group is converted to a 6-thio group using a thionating agent like Lawesson's reagent. acs.org Following this, the 5'-hydroxyl group is specifically deprotected to allow for the attachment of a phosphotriester moiety. acs.org

Several types of masking groups have been investigated, including:

4-acetyloxybenzyl (AB): This group is attached using phosphoramidite (B1245037) chemistry. nih.govacs.org

cycloSaligenyl (cycloSal): These prodrugs are synthesized from a precursor compound which is then treated with specific reagents to form the cyclic saligenyl structure. nih.govacs.org

S-pivaloyl-2-thioethyl (tBuSATE): This strategy also employs phosphoramidite chemistry for its attachment. acs.orgresearchgate.net

ProTide (phosphoramidate): This approach involves creating a phosphoramidate (B1195095) derivative of 6-TGMP. nih.govresearchgate.net

After the masking groups are attached, a final deprotection step removes any remaining protective groups from the sugar part of the nucleoside, yielding the final prodrug. acs.orgresearchgate.net

Evaluation of Prodrug Efficacy in Thiopurine-Resistant Cellular Models

A critical step in validating the prodrug concept is to test its effectiveness in cells that are resistant to conventional thiopurines. Studies have utilized various cancer cell lines, including leukemia (K-562) and breast cancer (SK-BR-3) cells, which are known to have low levels of HGPRT expression. nih.gov

In these thiopurine-resistant cells, standard treatments like 6-thioguanine (6-TG) showed significantly reduced antiproliferative effects. nih.gov However, several of the newly synthesized 6-TGMP prodrugs demonstrated superior efficacy. nih.govresearchgate.net Specifically, the 4-acetyloxybenzyl (AB) and cycloSaligenyl-derivatized prodrugs were highly effective in inhibiting the growth of these resistant cells. nih.govnih.gov

For instance, in the SK-BR-3 breast cancer cell line, which has very low HGPRT expression, a large fraction of cells were resistant to 6-TG even at high concentrations. nih.gov In stark contrast, the AB and cycloSal-6-TGMP prodrugs were able to overcome this resistance and effectively kill the cancer cells. nih.gov These findings provide strong evidence that the prodrug strategy successfully circumvents HGPRT-mediated resistance. nih.govnih.gov

Table 1: Antiproliferative Effects of 6-TG and 6-TGMP Prodrugs

| Compound | Cell Line | Key Finding | Reference |

| 6-Thioguanine (6-TG) | SK-BR-3 (Low HGPRT) | High percentage of resistant cells. | nih.gov |

| 6-Thioguanosine (6sG) | SK-BR-3 (Low HGPRT) | Resistance was even higher than with 6-TG. | nih.gov |

| AB-derivatized 6-TGMP Prodrug | SK-BR-3 (Low HGPRT) | No resistant cells observed; effective antiproliferative activity. | nih.gov |

| CycloSal-derivatized 6-TGMP Prodrug | SK-BR-3 (Low HGPRT) | No resistant cells observed; effective antiproliferative activity. | nih.gov |

| ProTide 6-TGMP Prodrug | SK-BR-3 (Low HGPRT) | No resistant cells observed; effective antiproliferative activity. | nih.gov |

This table is based on data presented in the referenced study and is for informational purposes only.

Elucidation of Prodrug Mode of Action and Intracellular Conversion Dynamics

To confirm that the prodrugs function as intended, it is essential to demonstrate their conversion into the active form within the cell and their subsequent incorporation into cellular processes. Researchers have employed advanced analytical techniques, such as TUC-seq DUAL, to track the metabolic fate of these prodrugs. nih.govnih.gov

These studies have successfully shown that once the 6-TGMP prodrugs enter the cell, the masking groups are cleaved, releasing the active 6-TGMP. nih.gov This free nucleotide is then further phosphorylated by cellular kinases to form 6-thioguanosine triphosphate (6-TGTP). nih.govacs.org This active metabolite is then incorporated into the RNA of the cells, a key step in its cytotoxic mechanism of action. nih.gov By demonstrating this intracellular conversion and incorporation, researchers have validated the mode of action for these novel prodrugs, confirming they deliver the active compound as designed. nih.govnih.gov

Advanced Methodological Approaches in 6 Thioguanosine Monophosphate Research

Quantitative Analysis of Intracellular Nucleotide Metabolites

Accurate quantification of intracellular thiopurine metabolites is fundamental to understanding their pharmacological effects. The complex metabolic pathways lead to various active and inactive compounds within the cell, necessitating highly sensitive and specific analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of thiopurine metabolites from biological matrices like red blood cells (RBCs). nih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes. unityfvg.it

In a typical workflow, intracellular thiopurine nucleotides are first hydrolyzed to release their corresponding purine (B94841) bases, such as 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP). nih.gov These bases are then separated using liquid chromatography and detected by mass spectrometry. This approach enables the quantification of the total red blood cell concentration of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs). frontiersin.org The concentration of 6-MMP in patient RBCs can be 10 to 20 times greater than that of 6-TG, which presents an analytical challenge. nih.govfrontiersin.org To manage this, some methods utilize the M+1 isotope for 6-MMP mass transitions to bring its peak intensities closer to those of 6-TG for more reliable simultaneous analysis. nih.govfrontiersin.org

LC-MS/MS methods have been developed and validated for the quantification of 6-MP, 6-MMP, and 6-thioguanosine-5'-monophosphate (6-TGMP) in various sample types, including dried blood spots (DBS). nih.govresearchgate.net These methods demonstrate excellent linearity and low limits of quantification, making them suitable for therapeutic drug monitoring. nih.govresearchgate.netresearchgate.net

Table 1: Example Parameters for LC-MS/MS Quantification of Thiopurine Metabolites This table is interactive. You can sort and filter the data.

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Mass Transition (m/z) | Source |

|---|---|---|---|---|

| 6-Thioguanine (as 6-TGN) | 9.9 - 1979 | 9.9 | 168.08 > 151.02 | researchgate.net |

| 6-Methylmercaptopurine (as 6-MMPN) | 10 - 2000 | 10 | 167.1 > 152.06 | researchgate.net |

| 6-Mercaptopurine (B1684380) (6-MP) | 25.5 - 1020 | 25.5 | 153.09 > 119.09 | nih.govresearchgate.net |

Genomic and Transcriptomic Profiling Techniques

Genetic and transcriptomic variations play a crucial role in the inter-individual differences observed in thiopurine metabolism and response. Techniques that profile gene expression and RNA modifications are vital for a comprehensive understanding of these processes.

Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. In the context of thiopurine metabolism, qPCR can be used to analyze the expression of key enzymes. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a critical enzyme in the purine salvage pathway responsible for converting thiopurines like 6-thioguanine into their active cytotoxic nucleotide forms. nih.govnih.gov

Studies have shown that HGPRT activity is related to the concentration of 6-TGNs and the occurrence of therapeutic or toxic effects. nih.gov While direct measurement of enzymatic activity is common, qPCR provides a method to assess the transcriptional regulation of the HGPRT gene. A decreased expression of HGPRT could lead to lower enzyme levels, potentially contributing to thiopurine resistance. nih.gov Therefore, qPCR can be employed in research settings to correlate HGPRT mRNA levels with enzymatic activity, metabolite concentrations, and clinical outcomes, offering insights into the molecular basis of drug resistance. nih.govresearchgate.net

Recent advancements in RNA sequencing have enabled the direct measurement of thiopurine incorporation into cellular RNA. Thioguanosine Conversion Sequencing using Double Metabolic Labeling (TUC-seq DUAL) is a powerful method for evaluating mRNA lifetimes and tracking the metabolic fate of thiopurines. nih.govresearchgate.net This technique involves metabolic labeling of nascent RNA with 6-thioguanosine (B559654) (6sG). nih.gov

Following RNA isolation, a chemical conversion process transforms the incorporated 6sG into a derivative that is read as an adenosine during reverse transcription. nih.govacs.org This results in a characteristic guanine-to-adenine (G-to-A) mutation in the final sequencing data, allowing for the precise identification and quantification of transcripts that have incorporated the thiopurine analog. nih.govacs.org TUC-seq DUAL has been successfully used to demonstrate the intracellular conversion of 6-thioguanosine monophosphate (6sGMP) prodrugs into the bioactive 6-thioguanosine triphosphate (6sGTP) and its subsequent incorporation into mRNA. nih.govacs.org This provides direct evidence of target engagement and metabolic activation within the cell. researchgate.net

Biochemical Assays for Enzymatic Activity Profiling

Directly measuring the activity of enzymes involved in thiopurine metabolism provides a functional assessment that complements genetic and transcriptomic data. Phenotypic assays are crucial for predicting drug response and toxicity.

The two primary enzymes governing thiopurine metabolism are Thiopurine S-methyltransferase (TPMT) and HGPRT. nih.gov

TPMT Activity Assays: TPMT is responsible for the methylation and inactivation of thiopurines. frontiersin.orgnih.gov Biochemical assays for TPMT activity typically measure the rate of formation of methylated metabolites, such as 6-methylmercaptopurine, from a thiopurine substrate. aruplab.com These assays are often performed on red blood cells and utilize techniques like high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify the product. nih.govlabcorp.com Measuring TPMT activity is critical as individuals with low or deficient activity are at high risk for severe toxicity when treated with standard doses of thiopurines. mayocliniclabs.comtesting.com

HGPRT Activity Assays: HGPRT is essential for the activation of thiopurines. nih.gov Assays for HGPRT activity measure the conversion of hypoxanthine (B114508) or guanine (B1146940) to their respective monophosphate nucleotides. amc.nl These methods are often radiochemical, tracking the incorporation of a radiolabeled substrate into the nucleotide product, which is then separated and quantified. nih.gov HPLC-based methods are also available. amc.nl Variations in HGPRT activity can influence the production of active 6-TGNs and impact therapeutic efficacy and toxicity. nih.gov

Table 2: Summary of Biochemical Assays for Thiopurine-Metabolizing Enzymes This table is interactive. You can sort and filter the data.

| Enzyme | Function | Assay Principle | Common Technique | Source |

|---|---|---|---|---|

| Thiopurine S-methyltransferase (TPMT) | Inactivation (Methylation) | Measures formation of 6-methylmercaptopurine | HPLC, LC-MS/MS | nih.govlabcorp.com |

Cell-Based Assays for Investigating Cellular Responses and Phenotypes

Cell-based assays are indispensable tools for studying the cytotoxic effects of thiopurines and for elucidating mechanisms of action and resistance at the cellular level. These assays involve treating cultured cells with the compound of interest and measuring various cellular responses.

A primary application is the determination of a compound's antiproliferative activity. Assays such as the MTT assay or ATP-based luminescence assays (e.g., CellTiter-Glo) are used to measure cell viability and proliferation after drug exposure. nih.govthepharmajournal.com From this data, key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated. nih.govthepharmajournal.com These values represent the concentration of a drug that is required to inhibit a biological process by 50% and are used to compare the potency of different compounds across various cell lines. thepharmajournal.com

For example, the cytotoxic potential of 6-thioguanine has been evaluated in HeLa cervical cancer cells, showing a dose-dependent effect with an IC50 value of 28.79 μM. thepharmajournal.com In other studies, the EC50 values for 6-thioguanine and 6-thioguanosine were determined in leukemia cell lines, demonstrating high sensitivity to the compounds. nih.govacs.org Cell-based assays have also been instrumental in showing that certain 6sGMP prodrugs can effectively inhibit the proliferation of thiopurine-resistant cells. acs.org

Furthermore, these assays can be adapted for high-throughput screening. For instance, a cytotoxicity-based screen was used to functionally evaluate thousands of genetic variants in the NUDT15 enzyme, identifying those that made cells more susceptible to thiopurine-induced cell death. pnas.org

Table 3: Example EC50 Values of Thiopurines in Different Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cell Type | EC50 (μM) | Source |

|---|---|---|---|---|

| 6-Thioguanine (6-TG) | HEK293T | Human Embryonic Kidney | 3.6 | nih.gov |

| 6-Thioguanosine (6sG) | HEK293T | Human Embryonic Kidney | 4.7 | nih.gov |

| 6-Thioguanine (6-TG) | THP-1 | Human Leukemia (Monocytic) | 0.3 | acs.org |

| 6-Thioguanosine (6sG) | THP-1 | Human Leukemia (Monocytic) | 0.4 | acs.org |

| 6-Thioguanine (6-TG) | K-562 | Human Leukemia (Myelogenous) | 0.7 | acs.org |

Emerging Research Directions and Theoretical Considerations in 6 Thioguanosine Monophosphate Studies

Investigation of Novel Molecular Targets and Downstream Pathways

While the incorporation of thioguanine nucleotides into DNA and RNA is a well-established mechanism of action, current research is aimed at identifying other specific molecular targets that contribute to their cytotoxic and immunomodulatory effects. The methylated metabolite of 6-mercaptopurine (B1684380), methylthioinosine monophosphate (meTIMP), which shares structural similarities with 6-meTGMP, is known to inhibit phosphoribosyl pyrophosphate amidotransferase (PPAT), a key enzyme in the de novo purine (B94841) synthesis pathway. nih.gov This inhibition leads to a reduction in DNA synthesis and cell proliferation. nih.gov

Another critical downstream effect is the induction of apoptosis in T-lymphocytes, which is mediated by the binding of thioguanosine triphosphate (TGTP) to the small GTPase, Rac1. pharmgkb.org This interaction inhibits Rac1 and triggers the apoptotic cascade. pharmgkb.org Furthermore, research has shown that S6-methylthioguanine (S⁶mG), the nucleobase of 6-meTGMP, can cause transcriptional inhibition and mutagenesis when present in the DNA template strand, suggesting a direct impact on the transcriptional machinery. nih.gov The cell's ability to repair this damage through transcription-coupled nucleotide excision repair can modulate these effects. nih.gov Multidrug resistance proteins, specifically MRP4 and MRP5, have been identified as transporters that actively extrude thiopurine monophosphates from the cell, making them important targets in overcoming drug resistance. dtu.dk

| Molecular Target | Downstream Pathway/Effect | Relevant Metabolite |

|---|---|---|

| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | Inhibition of de novo purine synthesis, leading to reduced DNA synthesis and cell proliferation. nih.gov | Methylthioinosine monophosphate (meTIMP) nih.gov |

| Rac1 GTPase | Inhibition of Rac1 induces apoptosis in activated T cells. pharmgkb.org | Thioguanosine triphosphate (TGTP) pharmgkb.org |

| DNA/RNA | Incorporation leads to DNA strand breaks and perturbation of RNA transcription. nih.gov | Deoxythioguanosine triphosphate (dGTP), Thioguanosine triphosphate (TGTP) nih.gov |

| Transcription Machinery | Inhibition of transcription and induction of transcriptional mutagenesis. nih.gov | S⁶-methylthioguanine (S⁶mG) nih.gov |

| MRP4 and MRP5 Transporters | Efflux of thiopurine monophosphates from the cell, contributing to drug resistance. pharmgkb.orgdtu.dk | Thioguanosine monophosphate (TGMP), Methylthioinosine monophosphate (meTIMP) dtu.dk |

Deeper Elucidation of Regulatory Networks Controlling Thiopurine Metabolism

The clinical efficacy and toxicity of thiopurines are heavily dependent on a complex network of metabolic enzymes and transport proteins. The metabolism of these drugs involves competing pathways of activation and inactivation. Key enzymes in this network include thiopurine S-methyltransferase (TPMT), which methylates thiopurines, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-thioguanine (B1684491) into its active monophosphate form. nih.govgloshospitals.nhs.uk

Genetic variations in the genes encoding these enzymes, such as TPMT and NUDT15, significantly alter metabolite profiles and patient outcomes. nih.gov NUDT15 is a hydrolase that dephosphorylates active thiopurine metabolites, thereby inactivating them. nih.gov In addition to enzymatic regulation, cellular transport plays a crucial role. Influx transporters from the SLC family are responsible for cellular uptake, while efflux transporters like ABCC4 and ABCC5 actively remove thiopurines and their metabolites, conferring resistance. pharmgkb.org Research has also identified correlations between the expression levels of several other genes (e.g., PLCB2, HVCN1, CTSS) and the concentrations of thiopurine metabolites, suggesting a broader regulatory network that influences drug disposition and response. nih.gov

| Gene/Enzyme | Function in Thiopurine Metabolism |

|---|---|

| Thiopurine S-methyltransferase (TPMT) | Catalyzes S-methylation of thiopurines, an inactivation pathway. gloshospitals.nhs.uk |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts 6-thioguanine to 6-thioguanosine (B559654) monophosphate (TGMP), a key activation step. nih.gov |

| Nudix hydrolase 15 (NUDT15) | Dephosphorylates active thioguanine nucleotides, leading to inactivation. nih.gov |

| Inosine (B1671953) monophosphate dehydrogenase (IMPDH) | Converts thioinosine monophosphate (TIMP) to thioxanthosine monophosphate (TXMP). pharmgkb.org |

| Xanthine (B1682287) oxidase (XDH) / Aldehyde oxidase (AOX) | Involved in the catabolism of thiopurines to inactive thiouric acid. nih.gov |

| ABCC4 / ABCC5 (MRP4 / MRP5) | Efflux transporters that remove thiopurine metabolites from the cell, contributing to resistance. pharmgkb.org |

Development of Advanced Predictive Models for Cellular Responses to Thiopurine Analogues

A significant challenge in thiopurine therapy is the high variability in patient response and toxicity. To address this, researchers are developing advanced models to predict cellular responses. A cornerstone of this effort is pharmacogenetic testing for variants in TPMT and NUDT15 genes before initiating therapy. nih.gov Beyond single-gene tests, therapeutic drug monitoring of metabolite levels, specifically 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN), is used to guide treatment. gloshospitals.nhs.uk

The ratio of these metabolites can help distinguish non-adherence from preferential metabolism toward inactive methylated products. gloshospitals.nhs.uk Studies have shown that combining genetic data with metabolite measurements, such as TPMT activity and 6-TGN levels, provides superior predictive power for treatment response compared to either marker alone. nih.gov Furthermore, computational approaches are being explored. Web-based tools like SwissADME are used to predict the physicochemical properties and drug-likeness of novel thiopurine analogues, aiding in the design of compounds with more favorable profiles. nih.gov These multi-faceted models, incorporating genetic, metabolic, and computational data, represent the future of personalized thiopurine therapy.

| Model/Biomarker | Predictive Application |

|---|---|

| TPMT/NUDT15 Genotyping | Predicts risk of severe hematopoietic toxicity by identifying individuals with reduced enzyme function. nih.gov |

| 6-TGN Metabolite Levels | Monitors therapeutic efficacy, with an established therapeutic range of 235–450 pmol/8 × 10⁸ RBC. gloshospitals.nhs.uknih.gov |

| 6-MMPN/6-TGN Ratio | Assesses metabolic shunting; high ratios indicate preferential methylation and potential for hepatotoxicity. gloshospitals.nhs.uknih.gov |

| Combined TPMT activity and 6-TGN levels | Offers a more accurate prediction of clinical remission in IBD patients. nih.gov |

| Computational Physicochemical Prediction (e.g., SwissADME) | Theoretically models drug-likeness and pharmacokinetic properties of new thiopurine analogues. nih.gov |

Exploration of Synergistic Combination Strategies at the Molecular and Cellular Level

To enhance the therapeutic index of thiopurines and overcome resistance, researchers are actively exploring synergistic drug combinations. One well-established strategy involves the co-administration of a thiopurine with allopurinol. nih.gov Allopurinol inhibits xanthine oxidase, an enzyme that catabolizes thiopurines. This inhibition redirects metabolism towards the production of active 6-TGNs, allowing for a reduction in the thiopurine dose while maintaining or increasing efficacy. nih.gov

Another combination with a long history of clinical use, particularly in acute lymphoblastic leukemia, is the pairing of a thiopurine with methotrexate (B535133). nih.gov This synergy is achieved because methotrexate increases the conversion of 6-mercaptopurine into its active thioguanine nucleotide forms. nih.gov A more novel and targeted approach involves the sequential administration of methylthioadenosine (MTA) followed by high-dose 6-thioguanine for the treatment of cancers deficient in the enzyme methylthioadenosine phosphorylase (MTAP). nih.gov In this strategy, MTA protects normal, MTAP-positive tissues from 6-thioguanine toxicity while leaving MTAP-deficient cancer cells vulnerable, thereby creating a therapeutic window for higher, more effective dosing. nih.gov

| Combination Agent | Mechanism of Synergy | Therapeutic Goal |

|---|---|---|

| Allopurinol | Inhibits xanthine oxidase, shifting metabolism toward active 6-TGN production. nih.gov | Overcome preferential methylation, improve efficacy, and allow dose reduction. nih.gov |

| Methotrexate | Increases the intracellular conversion of 6-mercaptopurine to active thioguanine nucleotides. nih.gov | Enhance antileukemic effect. nih.gov |

| Methylthioadenosine (MTA) | Selectively protects normal (MTAP-positive) cells from 6-thioguanine toxicity. nih.gov | Enable high-dose 6-thioguanine therapy for MTAP-deficient cancers. nih.gov |

| Mitomycins / 5-Fluorouracil | Demonstrated synergistic anti-neoplastic activity in early cancer models. nih.gov | Increase antitumor effects. nih.gov |

Q & A

Q. What metabolic pathways involve this compound?

- Methodological Answer : It is a downstream metabolite in the thiopurine pathway, generated via the methylation of 6-thioguanosine monophosphate (6-TGMP) by thiopurine S-methyltransferase (TPMT). This occurs during the metabolism of immunosuppressants like azathioprine and 6-mercaptopurine (6-MP) . Enzyme activity assays using hepatocyte models (e.g., in vitro human hepatocytes) can track its formation via isotopic labeling or enzymatic inhibition studies .

Q. What synthetic routes are used to produce this compound for research?

- Methodological Answer : Enzymatic synthesis using recombinant TPMT and 6-TGMP as a substrate is a common approach. Alternatively, chemical phosphorylation of 6-methylthioguanosine with monobasic phosphate reagents (e.g., KH₂PO₄) under controlled pH conditions can yield the monophosphate derivative. Purity is validated via NMR and mass spectrometry .

Advanced Research Questions

Q. How does this compound influence DNA methyltransferase (DNMT) activity and global DNA methylation?

- Methodological Answer : In TPMT-low environments, this compound accumulates and inhibits DNMTs, leading to global hypomethylation. This is assessed via bisulfite sequencing for methylation patterns and fluorometric DNMT activity assays. Notably, its effect is comparable to 5-aza-2'-deoxycytidine but lacks locus-specific methylation changes (e.g., at the MAGE1A gene), suggesting broad epigenetic modulation .

Q. What experimental challenges arise when studying this compound in inflammatory disease models?

- Methodological Answer : In murine colitis models, variability in metabolite stability (due to phosphatase activity) and inter-individual differences in gut microbiota composition can confound results. To address this, researchers use germ-free mice or stabilize samples with phosphatase inhibitors. Metabolomic workflows must also account for co-eluting compounds (e.g., guanosine derivatives) via tandem MS/MS fragmentation .